molecular formula C27H22O6 B2517206 Rubipodanone A

Rubipodanone A

Cat. No.: B2517206
M. Wt: 442.5 g/mol
InChI Key: CDHHYGYUIPPDJB-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubipodanone A is a naturally occurring compound isolated from the roots and rhizomes of the plant Rubia podantha. It belongs to the class of naphthohydroquinone dimers and has shown significant biological activities, including cytotoxicity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubipodanone A can be synthesized through a series of chemical reactions involving naphthohydroquinone intermediates. The synthetic route typically involves the dimerization of naphthohydroquinone derivatives under specific conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the dimerization process .

Industrial Production Methods

The industrial production of this compound is primarily based on the extraction from the roots and rhizomes of Rubia podantha. The extraction process involves the use of organic solvents to isolate the compound, followed by purification techniques such as chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Rubipodanone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

Rubipodanone A exerts its effects primarily through the activation of the NF-κB signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound activates NF-κB at concentrations of 20 and 40 micromolar, leading to the expression of genes involved in cell proliferation and survival .

Properties

IUPAC Name

methyl (3R)-3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-15(2)12-13-27(20-14-21(28)16-8-4-5-9-17(16)23(20)29)22(26(32)33-3)24(30)18-10-6-7-11-19(18)25(27)31/h4-12,14,30H,13H2,1-3H3/t27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHHYGYUIPPDJB-HHHXNRCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@]1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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